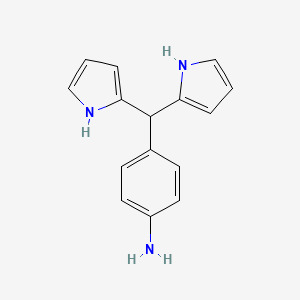

5-(4-Aminophenyl)dipyrromethane

Description

Significance of Dipyrromethane Scaffolds in Modern Organic Chemistry

Dipyrromethane scaffolds are fundamental building blocks in the synthesis of a wide array of polypyrrolic compounds. Their importance is underscored by their central role in the chemistry of porphyrins, which are crucial in various biological processes and have found applications in materials science, optics, and medicine. nih.gov Dipyrromethanes are essentially two pyrrole (B145914) rings linked by a methylene (B1212753) bridge. The dipyrromethane structures utilized in the synthesis of naturally occurring porphyrins typically feature substituents at the β-positions and lack a substituent at the meso-position. nih.gov

Beyond their use as synthetic precursors, the dipyrromethane framework itself can act as a ligand for the creation of organometallic complexes. nih.gov The electronic and steric properties of these ligands can be fine-tuned by introducing substituents at the beta-carbons and the meso position, making them versatile components in catalysis and materials science. nih.gov

Overview of Meso-Substituted Dipyrromethanes as Versatile Building Blocks

Meso-substituted dipyrromethanes, which have a substituent at the central methylene bridge, have become invaluable in the preparation of synthetic porphyrins, chlorins, corroles, and expanded porphyrins. nih.gov The introduction of a substituent at the meso-position allows for the synthesis of trans-substituted porphyrins, which are important for creating linear porphyrin arrays. gfmoorelab.com The synthesis of these compounds typically involves the acid-catalyzed condensation of an aldehyde with an excess of pyrrole. gfmoorelab.comcapes.gov.br This method is compatible with a variety of aldehydes, leading to a broad range of meso-substituted dipyrromethanes. gfmoorelab.com

The stability of meso-substituted dipyrromethanes towards oxidation is a key consideration during their synthesis and storage. The presence of appropriate substituents on the pyrrole rings can enhance the stability of both the pyrrole precursors and the final dipyrromethane product. Numerous synthetic routes have been developed to produce and purify these compounds, often employing strong acids like trifluoroacetic acid (TFA) or boron trifluoride diethyl etherate (BF₃·OEt₂). capes.gov.br More recent "green" methodologies have explored the use of milder, non-toxic inorganic acids in aqueous media to afford high yields of meso-substituted dipyrromethanes.

Structural and Synthetic Context of the 5-(4-Aminophenyl)dipyrromethane Moiety

This compound is a specific meso-substituted dipyrromethane where an aminophenyl group is attached to the meso-carbon. Its chemical formula is C₁₅H₁₅N₃ and it has a molecular weight of approximately 237.30 g/mol . scbt.comnih.gov This compound is a key building block for porphyrins, serving as a precursor in their synthesis. scbt.com

The synthesis of this compound and similar compounds generally follows the established methods for meso-substituted dipyrromethanes. A common approach involves the one-pot condensation of an aldehyde (in this case, 4-aminobenzaldehyde) with pyrrole. The reaction is typically catalyzed by an acid and can be carried out in the presence of a large excess of pyrrole, which can also act as the solvent. gfmoorelab.comacs.org Refined procedures for synthesizing meso-substituted dipyrromethanes aim for high yields and purity without the need for extensive chromatographic purification. acs.org

The table below provides a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | 4-[bis(1H-pyrrol-2-yl)methyl]aniline |

| Molecular Formula | C₁₅H₁₅N₃ |

| Molecular Weight | 237.30 g/mol |

| Synonyms | 4-(Di-1H-pyrrol-2-ylmethyl)aniline |

| CAS Number | 873955-91-0 |

Data sourced from PubChem and Santa Cruz Biotechnology. scbt.comnih.gov

The development of efficient and scalable syntheses for meso-substituted dipyrromethanes, including this compound, is crucial for advancing their application in various fields of chemistry and materials science. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[bis(1H-pyrrol-2-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEHUGWIBLIJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=C(C=C2)N)C3=CC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Aminophenyl Dipyrromethane and Its Functional Precursors

Classical Acid-Catalyzed Condensation Routes for Meso-Substituted Dipyrromethanes

The cornerstone for synthesizing the dipyrromethane core is the acid-catalyzed condensation reaction between pyrrole (B145914) and an appropriate aldehyde. nih.gov This electrophilic substitution reaction on the pyrrole ring is a fundamental method for creating meso-substituted dipyrromethanes. researchgate.net

The synthesis of 5-(4-nitrophenyl)dipyrromethane, the direct precursor to the target compound, is achieved by the condensation of excess pyrrole with 4-nitrobenzaldehyde (B150856). researchgate.net This reaction, a type of Friedel-Crafts alkylation, involves the protonation of the aldehyde's carbonyl group by an acid catalyst, which activates it for electrophilic attack by two equivalents of pyrrole. rsc.org A large excess of pyrrole is typically used to maximize the yield of the desired dipyrromethane and suppress the formation of unwanted oligomeric and polymeric byproducts, which can complicate purification. researchgate.netgoogle.com The reaction is generally performed at room temperature and needs careful time control to prevent side reactions. researchgate.net

The choice of acid catalyst is crucial for the efficiency and yield of the dipyrromethane synthesis. Various homogeneous and heterogeneous catalysts have been investigated to optimize this condensation.

Trifluoroacetic acid (TFA) is a commonly employed strong acid catalyst for the synthesis of meso-substituted dipyrromethanes. researchgate.netgoogle.com In a typical procedure for synthesizing 5-(4-nitrophenyl)dipyrromethane, a catalytic amount of TFA is added to a solution of 4-nitrobenzaldehyde in a large excess of pyrrole. researchgate.net The reaction is stirred at room temperature for a short period, typically around 30 minutes. researchgate.net While effective, this method often requires chromatographic purification to isolate the pure product from side products and starting materials. google.com Yields for this method are moderate; for instance, the synthesis of 5-(4-nitrophenyl)dipyrromethane using TFA catalysis has been reported to yield 45% after purification. researchgate.net TFA has also been successfully used to synthesize a variety of other meso-aryldipyrromethanes, with yields ranging from 62% to 92% depending on the aldehyde substrate. nih.govresearchgate.net

Boron trifluoride diethyl etherate (BF3·OEt2) is another powerful Lewis acid catalyst used in these condensation reactions. researchgate.netgoogle.comresearchgate.net It effectively promotes the reaction between pyrrole and aldehydes to form dipyrromethanes. nih.gov The mechanism is similar to that of Brønsted acids, involving the activation of the aldehyde. BF3·OEt2 is often used in dichloromethane (B109758) under an inert atmosphere. nih.gov This catalyst has been instrumental in synthesizing dipyrromethane intermediates necessary for producing complex molecules like azaBODIPYs. nih.gov Its versatility and effectiveness make it a standard choice in porphyrin chemistry. researchgate.netrsc.org

In response to the need for more environmentally friendly and efficient synthetic methods, several heterogeneous and green chemistry approaches have been developed. These methods aim to simplify product isolation, enable catalyst recycling, and reduce the use of hazardous solvents.

Cation Exchange Resins: Functional synthetic cation exchange resins, which contain sulfonic acid groups, act as efficient, recyclable solid acid catalysts for the condensation of pyrrole and benzaldehydes. researchgate.netgoogle.com Resins like T-63 and Indion-130 have been shown to give good yields of meso-phenyl dipyrromethane. researchgate.net The process typically involves stirring the reactants with the resin in an organic solvent at a temperature between 10-30°C, followed by simple filtration to remove the catalyst. google.com This method can produce dipyrromethanes in yields of 75-85%. google.com

Aqueous Media: Conducting the reaction in water represents a significant green chemistry advancement. acs.orgresearchgate.net SO3H-functionalized ionic liquids have been used as catalysts for the synthesis of dipyrromethanes in aqueous media at room temperature, providing moderate to good yields. rsc.orgrsc.org This approach allows for easy separation of the product and potential recycling of the catalyst. rsc.org Other water-tolerant catalysts, such as SnCl2·2H2O, have also been employed successfully. researchgate.net

Solvent-Free Conditions: An even greener approach involves performing the reaction under solvent-free conditions. Grinding pyrrole and an aldehyde with a catalytic amount of iodine (I2) or SnCl2·2H2O in a mortar and pestle can produce the desired dipyrromethane in excellent yields within minutes. ajrconline.orgresearchgate.net

Investigation and Optimization of Reaction Parameters and Catalysts

Strategic Synthesis of 5-(4-Aminophenyl)dipyrromethane Precursors

The primary precursor for this compound is 5-(4-nitrophenyl)dipyrromethane. Its synthesis via the acid-catalyzed condensation of 4-nitrobenzaldehyde and pyrrole is a critical first step. The reaction yields a stable, crystalline solid that can be purified and stored before the final reduction step. researchgate.netgfmoorelab.com

The following table summarizes and compares different catalytic methods for the synthesis of 5-(4-nitrophenyl)dipyrromethane.

| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Pyrrole (neat) | 30 min | Room Temp | 45% | Requires dilution and washing for work-up. researchgate.net |

| Iodine (I2) | Solvent-free | < 1 min | Room Temp | 95% | Reaction occurs via grinding. ajrconline.org |

| SnCl2·2H2O | Solvent-free | 2-3 min | Room Temp | 96% | Reaction occurs via grinding. researchgate.net |

| SO3H-IL [bsmim][HSO4] | Water | 2 h | Room Temp | 82% | A green method with catalyst recycling potential. rsc.org |

Once the 5-(4-nitrophenyl)dipyrromethane precursor is synthesized and purified, the final step is the reduction of the nitro group to an amine. This transformation is typically achieved using standard reducing agents. A common method involves the use of tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid (HCl). 20.210.105 This reaction efficiently converts the nitroporphyrin precursors into their corresponding aminoporphyrin derivatives, which can then be used for further synthesis. 20.210.105 The successful reduction yields the target molecule, this compound.

Preparation of Nitro-Substituted Dipyrromethanes

The principal precursor for the target amine is 5-(4-nitrophenyl)dipyrromethane. Its synthesis is most commonly achieved through the acid-catalyzed condensation of excess pyrrole with 4-nitrobenzaldehyde. researchgate.net This electrophilic substitution reaction proceeds readily, but the choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. researchgate.net

A variety of acid catalysts have been successfully employed for this one-pot synthesis. researchgate.net Trifluoroacetic acid (TFA) is a frequently used catalyst, where 4-nitrobenzaldehyde is dissolved in a large excess of pyrrole, which acts as both reactant and solvent. researchgate.netgfmoorelab.com The reaction is typically stirred at room temperature for a short duration before being worked up. researchgate.net Other catalysts, such as SnCl₂·2H₂O and iodine, have been utilized in solvent-free conditions, offering an environmentally friendlier approach by grinding the reactants together. researchgate.netajrconline.org Additionally, methods using hydrochloric acid in aqueous media have been reported, which can simplify product isolation as the dipyrromethane may precipitate from the reaction mixture. nih.govgfmoorelab.com

The crude product is often purified by recrystallization from solvents like ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes to yield the pure 5-(4-nitrophenyl)dipyrromethane. gfmoorelab.com

Table 1: Selected Synthetic Methods for 5-(4-Nitrophenyl)dipyrromethane

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Pyrrole, 4-nitrobenzaldehyde | Pyrrole (excess) | Room temp, 30 min | 45% | researchgate.net |

| SnCl₂·2H₂O | Pyrrole, 4-nitrobenzaldehyde | Solvent-free | Grinding, Room temp | Excellent | researchgate.net |

| Iodine (I₂) | Pyrrole, 4-nitrobenzaldehyde | Solvent-free | Grinding, <1 min | Good | ajrconline.org |

Utilization of Acetamido-Protected Dipyrromethane Intermediates

An alternative synthetic route involves the use of an acetamido-protected precursor, 5-(4-acetamidophenyl)dipyrromethane. The acetamido group is less deactivating than the nitro group, and this pathway avoids the handling of potentially sensitive nitro compounds during subsequent reduction steps. The synthesis of this intermediate follows a similar acid-catalyzed condensation reaction.

In a representative procedure, 4-acetamidobenzaldehyde (B92706) is reacted with a large excess of pyrrole using trifluoroacetic acid (TFA) as the catalyst. google.com The reaction is typically carried out at room temperature. Purification of the resulting 5-(4-acetamidophenyl)dipyrromethane can be achieved through column chromatography to yield the pure product. google.com

Chemical Transformations to Access the Aminophenyl Moiety

Once the nitro- or acetamido-substituted dipyrromethane precursors are synthesized and purified, the final step is the transformation of the functional group into the target amine.

Reductive Methodologies for Nitro Precursors

The reduction of the aromatic nitro group in 5-(4-nitrophenyl)dipyrromethane to an amine is a common and well-established transformation in organic synthesis. wikipedia.org Several reductive systems are effective for this purpose, with the choice often depending on functional group tolerance and desired reaction conditions. google.comorganic-chemistry.org

Catalytic hydrogenation is a widely used method. wikipedia.org Raney Nickel is a particularly effective catalyst for the reduction of nitro groups and can be used with hydrogen gas. commonorganicchemistry.comrasayanjournal.co.inyoutube.com This method is often clean and produces high yields of the corresponding amine. rasayanjournal.co.in A system employing Raney Nickel in the presence of formic acid or ammonium (B1175870) formate (B1220265) also provides a rapid and mild method for reducing aromatic nitro compounds at room temperature. mdma.ch Other common catalytic systems include palladium on carbon (Pd/C). commonorganicchemistry.com

Alternatively, chemical reduction using metals in acidic media is a classic and reliable method. nih.gov Reagents such as iron powder in acidic conditions (e.g., acetic acid or hydrochloric acid) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are known to efficiently reduce aromatic nitro compounds to anilines. wikipedia.orgcommonorganicchemistry.com These methods are robust and often used when catalytic hydrogenation is not feasible. commonorganicchemistry.com

Hydrolysis of Acetamido Derivatives

For the acetamido-protected precursor, 5-(4-acetamidophenyl)dipyrromethane, the final step is the hydrolysis of the amide bond to release the free amine. This deprotection can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves refluxing the acetamido derivative in an aqueous solution of a strong acid, such as hydrochloric acid (HCl). Basic hydrolysis is commonly performed by heating the compound with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction mechanism generally involves nucleophilic attack on the carbonyl carbon of the amide, leading to the cleavage of the C-N bond. nih.gov Following the reaction, a neutralization workup is required to isolate the this compound product. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-Nitrophenyl)dipyrromethane |

| 5-(4-Acetamidophenyl)dipyrromethane |

| Pyrrole |

| 4-Nitrobenzaldehyde |

| 4-Acetamidobenzaldehyde |

| Trifluoroacetic acid |

| Tin(II) chloride |

| Iodine |

| Hydrochloric acid |

| Raney Nickel |

| Formic acid |

| Sodium hydroxide |

Advanced Spectroscopic and Structural Characterization of 5 4 Aminophenyl Dipyrromethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-(4-Aminophenyl)dipyrromethane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the aminophenyl ring, the pyrrole (B145914) rings, the bridging methine carbon, and the amine and pyrrolic N-H groups.

Methine Proton (-CH-): A characteristic singlet peak expected around 5.4 ppm. In 5-(4-methylphenyl)dipyrromethane, this signal appears at 5.44 ppm. gfmoorelab.com

Pyrrole Protons: The protons on the two pyrrole rings typically appear as multiplets in the region of 5.9 to 6.8 ppm. For instance, in related compounds, signals are observed around 5.9, 6.1, and 6.7 ppm. gfmoorelab.com

Aminophenyl Protons: The protons on the 4-substituted phenyl ring will appear as two distinct doublets (an AA'BB' system) due to their chemical non-equivalence, typically in the aromatic region of 6.6 to 7.2 ppm.

N-H Protons: The pyrrole N-H protons usually produce a broad singlet at a downfield chemical shift (often >7.8 ppm), as seen in analogs where it appears around 7.9 ppm. gfmoorelab.com The amine (-NH₂) protons of the aniline (B41778) moiety would also present as a broad singlet, the position of which can be highly dependent on solvent and concentration.

Table 1: Comparative ¹H NMR Data of Related Dipyrromethanes in CDCl₃

| Compound | Methine-H (s) | Pyrrole-H (m) | Phenyl-H (m) | Other Protons | Pyrrole NH (br s) |

|---|---|---|---|---|---|

| 5-(4-Methylphenyl)dipyrromethane | 5.44 ppm | 5.92, 6.15, 6.68 ppm | 7.08-7.14 ppm | 2.33 ppm (s, 3H, -CH₃) | 7.91 ppm |

| 5-(4-Methoxyphenyl)dipyrromethane | 5.42 ppm | 5.91, 6.15, 6.68 ppm | 6.85, 7.12 ppm | 3.79 ppm (s, 3H, -OCH₃) | 7.91 ppm |

Data sourced from Littler et al. (1999). gfmoorelab.com

Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound. Based on data from analogous structures, the key carbon signals can be assigned as follows. gfmoorelab.com

Methine Carbon (-CH-): A single peak in the aliphatic region, expected around 43-44 ppm.

Pyrrole Carbons: The carbons of the pyrrole rings typically resonate between 106 and 133 ppm. The carbons adjacent to the nitrogen (α-carbons) and the other carbons (β-carbons) will have distinct chemical shifts.

Aminophenyl Carbons: The carbon atoms of the aniline ring will appear in the aromatic region (approx. 115-146 ppm). The carbon atom bearing the amino group (C-NH₂) will be shifted upfield compared to the others, while the carbon attached to the dipyrromethane unit (C-meso) will also have a characteristic shift.

Table 2: Comparative ¹³C NMR Data of Related Dipyrromethanes in CDCl₃

| Compound | Methine C | Pyrrole C's | Phenyl C's | Other C's |

|---|---|---|---|---|

| 5-(4-Methylphenyl)dipyrromethane | 43.6 ppm | 107.1, 108.4, 117.1, 132.7 ppm | 128.2, 129.3, 136.5, 139.1 ppm | 21.0 ppm (-CH₃) |

| 5-(4-Methoxyphenyl)dipyrromethane | 43.0 ppm | 107.0, 108.3, 117.1, 132.8 ppm | 113.9, 129.3, 134.1, 158.4 ppm | 55.2 ppm (-OCH₃) |

Data sourced from Littler et al. (1999). gfmoorelab.com

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its molecular formula.

For this compound, the molecular formula is C₁₅H₁₅N₃. scbt.com The expected monoisotopic mass can be precisely calculated and compared against the experimental value. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this analysis, which typically generates the protonated molecular ion [M+H]⁺.

Molecular Formula: C₁₅H₁₅N₃

Calculated Molecular Weight: 237.30 g/mol scbt.com

Expected Ion Peak (ESI-MS): An m/z value corresponding to [C₁₅H₁₅N₃ + H]⁺, which would be approximately 238.13.

The experimental HRMS data would serve to unequivocally confirm the elemental formula by matching the measured mass to the calculated mass to within a few parts per million (ppm).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound itself is not detailed in the provided results, the crystallographic data for a closely related derivative, a BODIPY dye synthesized from an aminophenyl dipyrromethane precursor, illustrates the power of this technique. nih.gov

Analysis of such a structure reveals key details:

Molecular Geometry: It confirms the tetrahedral geometry around the central methine carbon and the near-planar conformation of the individual pyrrole and phenyl rings.

Bond Parameters: Precise bond lengths and angles for the entire molecule can be determined.

Conformation: The dihedral angles between the planes of the phenyl ring and the two pyrrole rings are defined. For instance, in the BODIPY derivative, the meso-substituted benzene (B151609) ring is nearly perpendicular to the core plane, with a dihedral angle of 80.38°. nih.gov

Crystal Packing: The technique elucidates how molecules arrange themselves in the crystal lattice, revealing intermolecular forces such as hydrogen bonding. In the derivative, weak C-H···F hydrogen bonds create a two-dimensional network. nih.gov

Table 3: Representative Crystal Data for a 10-(4-Aminophenyl)-Substituted BODIPY Derivative

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.8920 (15) |

| b (Å) | 10.7480 (17) |

| c (Å) | 12.9230 (18) |

| α (°) | 110.258 (9) |

| β (°) | 90.952 (6) |

| γ (°) | 108.408 (7) |

| Volume (ų) | 1088.3 (3) |

Data sourced from Acta Crystallographica Section E (2014). nih.gov

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the spectrum is characterized by absorptions arising from π-π* transitions within the conjugated systems of the pyrrole and aminophenyl rings. beilstein-journals.orgresearchgate.net While dipyrromethanes themselves are typically colorless, they exhibit strong absorption bands in the UV region. The aniline and pyrrole moieties act as chromophores, and their electronic coupling influences the exact position and intensity of the absorption maxima. The spectrum serves as a useful fingerprint for confirming the presence of these conjugated systems.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to show several characteristic peaks that confirm its structure. digitellinc.comnih.gov

Key vibrational bands would include:

N-H Stretching: Two distinct types of N-H bonds are present. The pyrrole N-H stretch typically appears as a sharp to moderately broad band around 3350-3450 cm⁻¹. The primary amine (-NH₂) group on the phenyl ring will show two distinct bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches from the phenyl and pyrrole rings are observed just above 3000 cm⁻¹.

C=C Stretching: Aromatic and pyrrolic C=C double bond stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aryl C-N bond is typically found in the 1250-1360 cm⁻¹ range.

Electrochemical Characterization Methods

The electrochemical properties of this compound are of significant interest, primarily due to its role as a monomer in the formation of conductive polymers. These polymers are created through electropolymerization, a process where the monomer units are linked together via electrochemical oxidation. Cyclic voltammetry is the principal technique used to investigate this process, providing critical insights into the oxidation potential of the monomer and the subsequent growth and properties of the resulting polymer film.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the oxidative and reductive processes of a substance. For this compound and related compounds, CV is typically employed to initiate and monitor its electropolymerization onto a conductive electrode surface.

The electrochemical behavior of this compound is dominated by the oxidation of the terminal 4-aminophenyl group. This process is analogous to the well-studied electropolymerization of aniline. The initial step involves the oxidation of the amine group, which generates a radical cation. This reactive species can then couple with other monomer units, leading to the formation of a polymer chain. The structure of the linkages in the resulting polymer, often a polyaniline-like structure, can include diphenylamine (B1679370), dihydrophenazine, or phenazine (B1670421) connections. pdx.edu

Detailed cyclic voltammetry studies on closely related and more complex molecules containing the aminophenyl-pyrrole moiety, such as tetrakis-5,10,15,20-(4-aminophenyl)porphyrin (TAPP), provide insight into the electrochemical characteristics of the this compound unit. pdx.edupdx.edu During the electropolymerization of TAPP, the initial oxidation wave corresponds to the oxidation of the p-aminophenyl groups. This event initiates the formation of a conductive polymer film (poly-TAPP) on the electrode surface. pdx.edu

In a typical CV experiment for the electropolymerization of a monomer like TAPP, the potential is swept to a value sufficient to oxidize the aminophenyl group. For TAPP in a dichloromethane (B109758) solution, this oxidation occurs at approximately +0.7 V (vs. a Ag/AgNO₃ reference electrode). pdx.edu Upon repeated cycling, the current of the oxidation and reduction peaks increases, which is indicative of the deposition and growth of a conductive polymer film on the electrode surface. pdx.edu The process shows that the newly formed polymer is electroactive and that its conductivity facilitates further deposition.

The characteristics of the cyclic voltammograms, such as the rate of increase in peak currents and the appearance of new redox waves, are dependent on experimental conditions including the solvent, supporting electrolyte, monomer concentration, and the potential scan rate. For instance, the addition of pyridine (B92270) to the electrochemical solution has been shown to enhance the growth rate and influence the morphology of the resulting polymer film. pdx.edu

The table below summarizes the key electrochemical events observed during the cyclic voltammetry of aminophenyl-substituted pyrrolic compounds, which are directly relevant to understanding the electrochemical behavior of this compound.

Table 1: Electrochemical Data from Cyclic Voltammetry Studies of Analogous Aminophenyl Pyrrolic Compounds

| Parameter | Observation | Potential (vs. Ag/AgNO₃) | Compound Context | Source(s) |

|---|---|---|---|---|

| Monomer Oxidation | Irreversible oxidation peak in the first scan, initiating polymerization. | ~ +0.7 V | TAPP in Dichloromethane/Pyridine | pdx.edu |

| Polymer Film Growth | Increasing anodic and cathodic peak currents with successive CV cycles. | -0.3 V to +0.7 V | Poly-TAPP on FTO electrode | pdx.edu |

| Polymer Redox Activity | Appearance of broad redox waves corresponding to the polymer backbone. | Centered around +0.4 V | Poly-TAPP | pdx.edu |

This data is based on studies of tetrakis-5,10,15,20-(4-aminophenyl)porphyrin (TAPP), a larger molecule containing the fundamental 4-aminophenyl-pyrrole structure. The oxidation potential of the aminophenyl group is considered a reliable indicator for the behavior of this compound.

Chemical Reactivity and Derivatization Pathways of 5 4 Aminophenyl Dipyrromethane

Reactivity of the Dipyrromethane Core

The dipyrromethane core is characterized by two pyrrole (B145914) rings linked by a methylene (B1212753) bridge. This structure is susceptible to both acid-catalyzed condensation reactions and electropolymerization, making it a valuable synthon in polymer chemistry and macrocycle synthesis.

Role in Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation is a fundamental reaction for 5-(4-Aminophenyl)dipyrromethane, primarily utilized in the synthesis of porphyrins. In this process, the dipyrromethane unit reacts with an aldehyde in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), to form a porphyrinogen, which is subsequently oxidized to the corresponding porphyrin. nih.govresearchgate.net The reaction conditions, including the choice of acid catalyst and its concentration, can significantly influence the product distribution and yield. researchgate.net For instance, the condensation of a dipyrromethane with an aldehyde is a common and direct method for preparing trans-A2B2-porphyrins. rsc.org However, this reaction can sometimes be complicated by scrambling processes, where the dipyrromethane can undergo acid-induced cleavage, leading to a mixture of different porphyrin products. rsc.org The nature of the substituents on the dipyrromethane can affect its stability towards acidolysis, with more sterically hindered dipyrromethanes showing greater resistance to scrambling. rsc.org

The following table summarizes the synthesis of various meso-substituted dipyrromethanes via acid-catalyzed condensation of pyrrole with different aldehydes, highlighting the versatility of this approach.

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | Trifluoroacetic acid | Pyrrole | 92 | nih.gov |

| 4-(N,N-Dimethylamino)benzaldehyde | Trifluoroacetic acid | Pyrrole | 75 | nih.gov |

| 4-Fluorobenzaldehyde | Trifluoroacetic acid | Pyrrole | 85 | nih.gov |

| Benzaldehyde | Cation exchange resin | - | Good | researchgate.net |

| Various aromatic aldehydes | SnCl2·2H2O | Water | Moderate to good | researchgate.net |

Electropolymerization Behavior of Dipyrromethane Scaffolds

The dipyrromethane scaffold can undergo electropolymerization to form conductive polymer films. This process involves the electrochemical oxidation of the monomer, leading to the formation of a polymer chain deposited on an electrode surface. odu.edu.trresearchgate.net The resulting polymers often exhibit interesting electrochemical and optical properties. For example, the electropolymerization of 5-phenyldipyrromethane has been studied, and the resulting polymer film characterized by various techniques, including cyclic voltammetry and scanning electron microscopy. odu.edu.trresearchgate.net The electrochemical behavior and properties of the polymer can be tuned by modifying the structure of the dipyrromethane monomer. researchgate.net Dipyrromethane-based conductive polymers have been investigated for applications such as sensors. researchgate.net

Reactivity of the Aminophenyl Moiety

The aminophenyl group in this compound introduces a site for nucleophilic reactions and targeted functionalization, expanding the range of possible derivatives.

Nucleophilic Reactivity of the Primary Amino Group

The primary amino group (-NH2) on the phenyl ring is a key functional group that imparts nucleophilic character to the molecule. This allows for a variety of chemical modifications. For example, the amino group can react with electrophiles, enabling the attachment of other molecules or functional groups. A common reaction is acylation, where the amino group reacts with an acylating agent to form an amide. This is demonstrated in the synthesis of 5-(4-acetamidophenyl)-10,15,20-tris(4-N,N-dimethylaminophenyl) porphyrin, where the amino group is protected as an acetamide. nih.gov The primary amino group can also be a target for diazotization followed by reductive deamination, a process used to replace the amino group with a hydrogen atom, as seen in the synthesis of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin. nih.gov Furthermore, the primary amino group can be used to improve the detection and separation of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry through derivatization. rowan.edu The ninhydrin (B49086) reaction, a classic method for detecting primary amines, can also be applied to compounds containing a primary amino group. nih.gov

Targeted Functionalization via Aromatic Substitution on the Phenyl Ring

While the primary focus of reactivity on the aminophenyl moiety is often the amino group itself, the phenyl ring can also undergo electrophilic aromatic substitution reactions. However, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Given that the dipyrromethane unit is already at the para position, further substitution would likely occur at the positions ortho to the amino group. The reactivity of the phenyl ring allows for the introduction of additional functional groups, which can further tune the properties of the molecule. For instance, the pentafluorophenyl group in some porphyrin derivatives allows for nucleophilic aromatic substitution of the para-fluorine atom, enabling covalent attachment to other structures. mdpi.com

Strategies for Functional Derivatization and Conjugate Formation

The dual reactivity of this compound makes it an excellent platform for creating functional derivatives and bioconjugates. The dipyrromethane core serves as a scaffold for building larger structures like porphyrins, while the aminophenyl group provides a handle for attaching other molecules.

One common strategy involves first using the dipyrromethane to synthesize a porphyrin, and then modifying the amino group on the resulting porphyrin. This approach has been used to create porphyrins with specific functionalities. For example, the amino group can be converted to an isothiocyanate, which can then react with amine groups on peptides to form stable thiourea (B124793) linkages, as demonstrated in the synthesis of BODIPY-peptide conjugates. nih.gov This allows for the labeling of biological molecules with fluorescent tags.

Another strategy is to modify the amino group before the porphyrin synthesis. This can be done to introduce a desired functional group or to protect the amino group during the acid-catalyzed condensation reaction. For example, the amino group can be acetylated to form an acetamido group, which is more stable under the acidic conditions of porphyrin synthesis. nih.gov After the porphyrin is formed, the protecting group can be removed to regenerate the amino group for further functionalization.

The following table provides examples of functional derivatization and conjugate formation starting from aminophenyl-functionalized precursors.

| Precursor | Reagent/Reaction | Functional Derivative/Conjugate | Application | Reference |

| 5-(4-Aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin | Diazotization/Reductive Deamination | 5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin | Supramolecular Catalyst | nih.gov |

| Amine-functionalized BODIPY | 1,1′-Thiocarbonyldi-2(1H)-pyridone | Isothiocyanato-BODIPY | Peptide Conjugation | nih.gov |

| Pegylated Peptides | Isothiocyanato-BODIPY | BODIPY-Peptide Conjugates | Fluorescence Labeling | nih.gov |

| Organic Acids | N-(4-Aminophenyl)piperidine | Derivatized Organic Acids | Enhanced SFC-MS Detection | rowan.edu |

Amidation and Acylation Reactions

The primary amine on the phenyl ring of this compound serves as a reactive handle for standard amidation and acylation reactions. These transformations are crucial for introducing a wide range of functionalities and for protecting the amino group during subsequent synthetic steps, such as acid-catalyzed porphyrin synthesis.

Acylation, particularly acetylation, is a common strategy. The amino group can be readily converted to an acetamido group. This is exemplified in the synthesis of asymmetrically substituted porphyrins. For instance, in the synthesis of 5-(4-acetaminophenyl)-10,15,20-tris(3,5-dimethoxyphenyl) porphyrin, 4-acetamidobenzaldehyde (B92706) is used as a precursor in a condensation reaction with a dipyrromethane. nih.gov While this example starts with the acylated aldehyde, it underscores the utility of the acetamido functionality, which is directly derivable from the amino group of this compound. The acylation effectively protects the amine from participating in unwanted side reactions and modulates the electronic properties of the phenyl ring.

Similarly, amidation reactions with carboxylic acids can be employed to link the dipyrromethane moiety to other molecules, including biomolecules or functional materials. Standard peptide coupling reagents can facilitate the formation of a stable amide bond between the aminophenyl group and a carboxylic acid.

Table 1: Representative Acylation Reaction for Porphyrin Synthesis

| Reactant 1 | Reactant 2 | Key Reagent | Product | Reference |

| 5-(3,5-dimethoxyphenyl)dipyrromethane | 4-acetamidobenzaldehyde | BF₃∙O(Et)₂ | 5-(4-Acetaminophenyl)-10,15,20-tris(3,5-dimethoxyphenyl) porphyrin | nih.gov |

"Click" Chemistry Methodologies

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for molecular assembly due to its high efficiency, specificity, and biocompatibility. organic-chemistry.orgeijppr.comdovepress.com The this compound scaffold can be readily adapted for use in click chemistry protocols.

The key transformation involves the conversion of the primary amino group into an azide (B81097). This is a well-established synthetic route that typically proceeds via a two-step process:

Diazotization: The aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures to form a diazonium salt.

Azide Substitution: The diazonium salt is then reacted with an azide source, such as sodium azide, to yield the corresponding aryl azide, in this case, 5-(4-azidophenyl)dipyrromethane.

This azide-functionalized dipyrromethane becomes a versatile building block for CuAAC reactions. It can be "clicked" with a wide variety of terminal alkyne-containing molecules to form a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.gov This methodology allows for the modular and efficient conjugation of the dipyrromethane unit to other molecules, including fluorescent probes, biomolecules, or materials for advanced applications. enamine.netnih.gov While strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, the CuAAC remains a widely used and robust method. nih.govyoutube.com

Table 2: Proposed "Click" Chemistry Functionalization Pathway

| Starting Material | Key Transformation | Intermediate | "Click" Reaction Partner | Resulting Linkage |

| This compound | Diazotization followed by azide substitution | 5-(4-Azidophenyl)dipyrromethane | Generic Alkyne (R-C≡CH) | 1,2,3-Triazole |

Covalent Attachment to Polymeric Architectures

The integration of dipyrromethane units into polymeric structures is a promising avenue for the development of novel functional materials, such as sensors or electrochromic devices. enamine.net this compound can be incorporated into polymers through two main strategies: polymerization of a dipyrromethane-based monomer or grafting onto a pre-existing polymer backbone.

Research has demonstrated that dipyrromethane derivatives can undergo electrochemical polymerization. For example, 5-(4-tert-butylphenyl)dipyrromethane has been successfully polymerized to form a conducting polymer film with interesting spectroelectrochemical properties. researchgate.net This indicates that the dipyrromethane core is amenable to polymerization conditions. By extension, this compound could serve as a monomer, with the amino group potentially influencing the polymerization process and the final properties of the polymer. It is also known that dipyrromethanes can undergo self-condensation under acidic conditions to yield polypyrroles, representing another pathway to polymeric materials. orgsyn.org

Alternatively, the amino group of this compound provides a reactive site for "grafting" the molecule onto a polymer. For instance, a polymer bearing carboxylic acid side chains could be reacted with the aminophenyl dipyrromethane via amidation to covalently attach the dipyrromethane units along the polymer backbone. nih.gov This approach allows for precise control over the polymer architecture and the density of the appended functional units.

Table 3: Polymerization of a Functionalized Dipyrromethane

| Monomer | Polymerization Method | Resulting Polymer | Key Property | Reference |

| 5-(4-tert-butylphenyl)dipyrromethane (BPDP) | Electrochemical Polymerization | Poly(5-(4-tert-butylphenyl)dipyrromethane) (P(BPDP)) | Electrochromic (color change from yellow to blue) | researchgate.net |

Coordination Chemistry and Supramolecular Assembly

Metal Ion Complexation with Dipyrromethane Ligands

Dipyrromethanes are recognized as versatile N-donor ligands capable of coordinating with a wide array of metal ions. digitellinc.com The dipyrromethane framework serves as a scaffold for creating organometallic complexes, and its electronic and steric properties can be fine-tuned through substitution at various positions on the pyrrole (B145914) rings or the meso-carbon. nih.gov This tunability allows for the synthesis of complexes with specific catalytic or photophysical properties. nih.gov

The oxidized form of dipyrromethane, known as dipyrromethene or dipyrrin (B1230570), demonstrates a strong ability to coordinate with metal ions. iipseries.org For instance, dipyrromethene complexes with group 13 metal ions are known for their luminescent properties. iipseries.org The coordination chemistry of dipyrromethene ligands has been explored with various transition metals, including copper, which can form neutral complexes like [Cu(dpm)2] and [Cu(dpm)(acac)]. acs.org Systematic studies have helped define the fundamental design principles for creating coordination polymers from these complexes. acs.org

Research has also extended to the complexation of dipyrromethane derivatives with other metals. Ruthenium and osmium coordination complexes have been prepared using dipyrromethane bridging ligands. nih.gov Furthermore, the dipyrromethane scaffold has been used as a ligand to stabilize low-valent gallium complexes. acs.org The versatility of the dipyrromethane unit is highlighted by its use in synthesizing complexes with a range of metals such as Mn, Co, Zn, Ni, Sn, and Al, which have applications in catalysis and polymer chemistry. nih.gov The coordination typically involves the nitrogen atoms of the pyrrole rings, and in some cases, functional groups on the meso-substituent can also participate in binding. nih.gov

Table 1: Examples of Metal Complexes with Dipyrromethane-based Ligands

| Metal Ion | Ligand Type | Application/Property | Reference(s) |

|---|---|---|---|

| Group 13 Metals | Dipyrromethene | Luminescent properties | iipseries.org |

| Copper(II) | Pyridyldipyrromethene | Formation of 1D coordination polymers | acs.org |

| Ruthenium(II) | Dipyrromethane bridging ligands | Hydrogen transfer catalysts | nih.gov |

| Osmium(II) | Dipyrromethane bridging ligands | Coordination complexes | nih.gov |

| Gallium(I)/Gallium(II) | Dipyrromethene | Stabilization of low-valent states | acs.org |

| Zirconium | Dipyrromethane | Olefin hydroamination | nih.gov |

Supramolecular Assembly Strategies Utilizing the Dipyrromethane Core

The dipyrromethane core is a fundamental building block in supramolecular chemistry, facilitating the self-assembly of larger, ordered structures. iipseries.orghw.ac.uk These assembly processes are governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. mdpi.comnih.govmdpi.com The 4-aminophenyl group on 5-(4-aminophenyl)dipyrromethane provides a key functional site that can be modified to direct specific intermolecular interactions, guiding the formation of desired supramolecular architectures. researchgate.net

One primary strategy involves using the dipyrromethane unit as a precursor for larger macrocycles like porphyrins and calixpyrroles, which then self-assemble into more complex systems. nih.gov The directional nature of the bonds and the geometry of the resulting macrocycles play a crucial role in determining the final structure of the assembly. researchgate.net For example, porphyrins synthesized from dipyrromethane precursors can be designed with specific peripheral functional groups that promote predictable assembly patterns. nih.gov

Another strategy involves the direct use of dipyrromethane derivatives in forming supramolecular assemblies. The pyrrole N-H groups can act as hydrogen bond donors, while the aromatic rings can participate in π-stacking interactions. nih.gov The introduction of stimuli-responsive groups allows for dynamic control over the assembly and disassembly process. For instance, pH-responsive chromophores based on a dipyrroethene core have been developed, demonstrating reversible structural changes at the molecular and supramolecular levels. nih.gov These strategies are vital for creating functional materials for applications in sensing and molecular devices. iipseries.org

Self-Assembly and Aggregation Behavior of Derived Porphyrinoids

Porphyrinoids, a class of macrocycles derived from dipyrromethane precursors like this compound, exhibit rich and complex self-assembly and aggregation behavior. researchgate.netscbt.com Due to their large, conjugated π-systems, porphyrin molecules tend to aggregate in solution to form well-defined nanostructures. mdpi.comnih.gov This aggregation is driven by non-covalent interactions, primarily π-π stacking, but also hydrogen bonding and hydrophobic interactions. mdpi.com

The aggregation can lead to two main types of spectral shifts, indicative of the molecular arrangement within the aggregate:

J-aggregates: Characterized by a red-shift in the Soret absorption band, suggesting a head-to-tail arrangement of the porphyrin molecules. nih.govresearchgate.net

H-aggregates: Characterized by a blue-shift in the Soret band, indicating a face-to-face (stacked) arrangement. researchgate.netacs.org

The final morphology and type of aggregate are highly dependent on several factors, including the specific structure of the porphyrin, solvent composition, temperature, and concentration. acs.orgnih.gov For example, porphyrin monomers can be induced to self-assemble into diverse nanostructures such as nanosheets, nanorods, and nanofibers by methods like reprecipitation or solvent-switching. hw.ac.ukmdpi.commdpi.com The introduction of chiral auxiliaries to the porphyrin periphery can induce supramolecular chirality in the resulting aggregates. nih.gov

Porphyrins derived from tetra(4-aminophenyl) porphyrin (TAPP) have been functionalized to create new derivatives that self-assemble into nanostructures with enhanced photocatalytic activity compared to their monomeric forms. rsc.org The self-assembly of porphyrins can also be influenced by templates, such as peptides, leading to hybrid materials with controlled architectures and functionalities. hw.ac.uk The study of these aggregation phenomena is crucial for developing advanced materials for applications in light-harvesting, photocatalysis, and nanomedicine. mdpi.comnih.gov

Table 2: Aggregation Behavior of Selected Porphyrin Derivatives

| Porphyrin Derivative | Assembly Conditions | Resulting Structure/Aggregate Type | Reference(s) |

|---|---|---|---|

| Sn(IV) 5-(4-pyridyl)-10,15,20-triphenyl porphyrin | Reprecipitation in water | Nanosheets | mdpi.com |

| Pd(II) tetra-(4-carboxyphenyl) porphyrin | Mixed solvent method | Spindle-like nanoleaves | mdpi.com |

| Amide-functionalized porphyrin | Poor solvent, low temperature | H-aggregated nucleated polymers | acs.org |

| Porphyrin-diphenylalanine conjugates | Various solvent mixtures | J-aggregates (spheres, plaques, fibrils) | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules like 5-(4-aminophenyl)dipyrromethane. These calculations optimize the molecular geometry to find the lowest energy conformation, providing detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters of this compound from DFT Calculations

This interactive table presents typical bond length and angle data that would be obtained from a DFT geometry optimization.

| Parameter | Atoms Involved | Typical Calculated Value |

| Bond Lengths | ||

| C-C (pyrrole) | ~1.38 - 1.45 Å | |

| C-N (pyrrole) | ~1.37 Å | |

| C-C (meso-bridge) | ~1.51 Å | |

| C-C (phenyl) | ~1.40 Å | |

| C-N (aniline) | ~1.41 Å | |

| Bond Angles | ||

| C-C(H)-C (meso-bridge) | ~109.5° | |

| C-N-C (pyrrole) | ~109° | |

| C-C-N (aniline) | ~120° | |

| Dihedral Angles | ||

| Pyrrole-Methane-Pyrrole | Varies (defines ring twist) | |

| Phenyl-Methane-Pyrrole | Varies (defines phenyl tilt) |

Note: The values are illustrative and depend on the specific level of theory and basis set used in the calculation. scispace.com

Computational Modeling of Electronic and Optical Properties

The electronic and optical properties of this compound are critical for its application in photosensitizers and nonlinear optical materials. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling these properties. researchgate.net

These calculations provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the electron-rich aminophenyl group (the donor), while the LUMO is distributed across the dipyrromethane moiety (the acceptor). The energy difference between these orbitals, the HOMO-LUMO gap, is a key factor determining the molecule's electronic absorption spectrum.

TD-DFT calculations can predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org The results include the excitation energy (often expressed in nm) and the oscillator strength, which corresponds to the intensity of the absorption peak.

Table 2: Simulated Electronic Transition Data for this compound via TD-DFT

This interactive table shows the kind of output generated by a TD-DFT calculation to simulate a UV-Vis spectrum.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | ~350 - 400 nm | Moderate | HOMO → LUMO |

| S0 → S2 | ~280 - 320 nm | High | HOMO-1 → LUMO / HOMO → LUMO+1 |

| S0 → S3 | ~240 - 270 nm | Moderate-High | Various π → π* transitions |

Note: These values are representative and serve to illustrate the type of data obtained. The first transition often has significant charge-transfer character. scispace.com

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry offers profound insights into the reaction mechanisms for the synthesis of dipyrromethanes. The standard synthesis of this compound involves the acid-catalyzed condensation of 4-aminobenzaldehyde (B1209532) with an excess of pyrrole (B145914). nih.govresearchgate.net

Theoretical models can elucidate this multi-step electrophilic substitution reaction:

Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A pyrrole molecule attacks the activated carbonyl carbon, forming a pyrrolyl-carbinol intermediate.

Carbocation Formation: The carbinol is subsequently protonated at the hydroxyl group, followed by the loss of a water molecule to generate a resonance-stabilized carbocation.

Second Attack: This electrophilic carbocation is then attacked by a second pyrrole molecule.

Deprotonation: A final deprotonation step regenerates the aromaticity of the attacking pyrrole ring and yields the final this compound product.

By calculating the potential energy surface for this pathway, computational studies can identify the structures of all intermediates and transition states. rsc.org This allows for the determination of activation barriers for each step, providing a quantitative understanding of the reaction kinetics and identifying the rate-determining step.

Studies on Photoinduced Intramolecular Charge Transfer (ICT) Processes

The donor-acceptor structure of this compound, with its electron-donating amino group and electron-accepting dipyrromethane core, makes it a candidate for photoinduced intramolecular charge transfer (ICT). rsc.org Upon absorption of light, the molecule is promoted to an excited state. In this state, an electron can be transferred from the HOMO (on the aminophenyl donor) to the LUMO (on the dipyrromethane acceptor). nih.gov

This process results in the formation of an ICT state, which has a large dipole moment due to the spatial separation of charge. nih.gov Computational studies are essential for characterizing this process. arxiv.org

Orbital Analysis: As mentioned, analysis of the frontier orbitals involved in the S0 → S1 transition reveals the charge-transfer character.

Dipole Moment Calculation: A significant increase in the calculated dipole moment upon transitioning from the ground state to the excited state is a strong indicator of ICT.

Electron Density Difference Maps: These maps visualize the reorganization of electron density upon photoexcitation, clearly showing the regions of electron depletion (the donor) and electron accumulation (the acceptor) in the excited state.

Studies on related planar and rigidized donor-acceptor molecules have shown that such charge transfer can occur efficiently and rapidly, playing a crucial role in the photophysics of these systems. nih.govnih.gov Understanding the ICT dynamics in this compound is vital for designing efficient porphyrins for applications in light-harvesting and photodynamic therapy.

Advanced Research Applications in Materials Science and Chemical Sensing

Fabrication of Conductive Polymeric Materials

The inherent properties of 5-(4-Aminophenyl)dipyrromethane make it a valuable monomer for the synthesis of conductive polymeric materials. The presence of the amine group and the pyrrole (B145914) rings allows for polymerization through electrochemical methods, leading to the formation of polymers with interesting electronic and physical characteristics.

Electropolymerized Films with Tunable Properties

While direct studies on the electropolymerization of this compound are not extensively detailed in the reviewed literature, research on analogous compounds provides strong evidence for its potential in forming conductive films with tunable properties. For instance, the electropolymerization of 5-phenyl-dipyrromethane has been shown to produce conductive polymer films. rsc.orgresearchgate.net The process typically involves cyclic voltammetry, where the monomer is oxidized to form radical cations that subsequently couple to form polymer chains.

The properties of these electropolymerized films can be tuned by controlling various parameters during the electrochemical deposition process. These parameters include the solvent system, the supporting electrolyte, the monomer concentration, and the electrochemical parameters such as the potential range and scan rate. For example, in the electropolymerization of tetrakis-(4-aminophenyl)porphyrin, a larger porphyrin structure containing aminophenyl groups, the addition of pyridine (B92270) to the electrochemical solution was found to enhance the nanofibrous morphology and growth rate of the resulting conductive polymer film. This suggests that the properties of films derived from this compound could be similarly tailored.

Synthesis of Conductive Homo- and Co-polymers

The synthesis of conductive homopolymers from dipyrromethane derivatives has been demonstrated. For example, 5-phenyl-dipyrromethane and 5-(4-pyridyl)dipyrromethane (B1589054) have been successfully used to form conductive homopolymers. rsc.org These polymers are typically synthesized through electrochemical methods. It is highly probable that this compound can also be used to synthesize a conductive homopolymer, poly(this compound), due to the presence of the electropolymerizable amine and pyrrole functionalities.

Furthermore, the synthesis of conductive copolymers offers another avenue to tailor the properties of the final material. Research has shown that dipyrromethane derivatives can be copolymerized with other monomers to create materials with enhanced properties. For example, copolymers of 5-phenyl-dipyrromethane and 5-(4-pyridyl)dipyrromethane have been synthesized, and the resulting copolymer exhibited higher sensitivity in sensing applications compared to the individual homopolymers. rsc.org This indicates that this compound could be a valuable comonomer in the synthesis of new conductive copolymers with tailored functionalities for specific applications. The synthesis of copolymers of pyrrole with monomers like 4-sulfonic diphenylamine (B1679370) has also been reported to yield self-stabilized nanoparticles with high conductivity. researchgate.net

Application in Light-Harvesting Systems and Solar Energy Conversion

This compound serves as a crucial precursor for the synthesis of porphyrins, a class of compounds central to natural and artificial photosynthesis. The aminophenyl group provides a convenient attachment point for anchoring the resulting porphyrin dye onto semiconductor surfaces in devices like dye-sensitized solar cells (DSSCs).

Porphyrins derived from dipyrromethanes are attractive for solar energy conversion due to their strong absorption in the visible region of the electromagnetic spectrum. nih.govrsc.orgresearchgate.net The molecular engineering of these porphyrin sensitizers, for which this compound is a key building block, allows for the tuning of their light-harvesting properties. By modifying the substituents on the porphyrin ring, researchers can broaden the absorption spectrum to capture a larger portion of the solar radiation, thereby increasing the efficiency of the solar cell. nih.govrsc.org

For instance, novel porphyrin dimers synthesized from dipyrromethane precursors have demonstrated broad and strong absorption in the visible and near-infrared regions, leading to enhanced photovoltaic performance in DSSCs. nih.govrsc.org The use of this compound allows for the creation of A3B-type porphyrins, where the single 'A' substituent (the aminophenyl group) can be used to link the porphyrin to other molecules or surfaces, a critical feature for constructing complex light-harvesting arrays.

Development of Advanced Chemical Sensors and Probes

The dipyrromethane scaffold is a versatile platform for the design of advanced chemical sensors and probes. Upon oxidation, dipyrromethanes are converted to dipyrromethenes (also known as dipyrrins), which are excellent ligands for a variety of metal ions.

Design of Metal-Dipyrrin Complexes for Sensing Applications

Dipyrrin-metal complexes have garnered significant interest due to their unique photophysical properties, which can be exploited for sensing applications. researchgate.netrsc.orgrsc.orgresearchgate.net The functionalization of the dipyrrin (B1230570) ligand, for which this compound can be a precursor, allows for the tuning of the steric and electronic characteristics of the resulting metal complexes. rsc.orgrsc.orgresearchgate.net This tunability is key to developing sensors with high selectivity and sensitivity for specific analytes.

These metal complexes can act as fluorescent or colorimetric sensors. Upon binding to a target analyte, the photophysical properties of the complex, such as its fluorescence intensity or absorption wavelength, can change, providing a detectable signal. For example, dipyrrin-based metal complexes have been developed as luminescent sensors for various ions. rsc.org The introduction of specific functional groups, such as the aminophenyl group from this compound, can be used to modulate the binding affinity and selectivity of the sensor for target analytes.

Biomimetic Studies for Understanding Coordination Chemistry of Biological Pigments

Dipyrromethanes and their resulting porphyrins are structurally related to many biological pigments, such as heme in hemoglobin and cytochromes, and chlorophyll (B73375) in photosynthetic organisms. mdpi.com This structural similarity makes them excellent model compounds for biomimetic studies aimed at understanding the fundamental coordination chemistry of these vital biological molecules. nih.gov

By synthesizing and studying simpler, more stable analogues like porphyrins derived from this compound, researchers can gain insights into the structure-function relationships of their more complex biological counterparts. nih.gov For example, studies on synthetic iron-porphyrin complexes, which can be prepared from dipyrromethane precursors, have helped to elucidate the factors that control the oxygen-binding properties of heme proteins. nih.gov The ability to systematically modify the structure of the synthetic porphyrin, for instance by introducing different substituents via the dipyrromethane building block, allows for a detailed investigation of how the electronic and steric environment around the metal center influences its coordination chemistry and reactivity. nih.gov

Contribution to Functional Nanomaterial Development (General)

The chemical compound this compound serves as a pivotal precursor in the bottom-up fabrication of sophisticated functional nanomaterials. Its intrinsic structural and chemical properties, particularly the presence of a reactive primary amine on the phenyl ring and the dipyrromethane core, allow for its strategic incorporation into a variety of nanostructures. The primary route for its application in materials science is through its conversion into asymmetrically substituted porphyrins, most notably 5-(4-aminophenyl)-10,15,20-triphenylporphyrin (ATPP). This porphyrin, with its unique functionalities, acts as a versatile building block for creating advanced materials with tailored optical, electronic, and chemical properties.

The synthesis of asymmetrically substituted porphyrins like ATPP from this compound is a well-established method that offers significant advantages over mixed aldehyde condensation reactions, which often result in complex mixtures that are difficult to separate. The dipyrromethane approach allows for a more controlled and direct synthesis, leading to higher yields of the desired asymmetrically functionalized porphyrin. For instance, the synthesis of 5-(4-substituted-phenyl)-10,15,20-tris(substituted phenyl) porphyrins from the corresponding meso-substituted dipyrromethanes has been reported with yields ranging from 12-14% for certain substituents, a considerable improvement over the low yields of statistical methods. nih.gov The synthesis of ABAB-type porphyrins through the condensation of dipyrromethanes with aldehydes has also been achieved with yields between 10% and 42%. porphychem.com

The resulting ATPP molecule, with its reactive amine group, provides a convenient handle for covalent attachment to a wide array of nanomaterials, thereby imparting the characteristic photophysical and electrochemical properties of the porphyrin to the final nanocomposite. This has led to the development of a diverse range of functional nanomaterials with applications spanning from advanced sensors to photocatalysis and biomedical materials.

One of the significant areas of application for ATPP-derived nanomaterials is in the development of porphyrin-functionalized graphene oxide (GO) . The covalent linkage of ATPP to GO nanosheets creates a hybrid material that combines the excellent conductivity and high surface area of graphene with the exceptional light-harvesting and electron-transfer capabilities of the porphyrin. frontierspecialtychemicals.com These nanocomposites have shown potential in various applications, including as components in solar cells and as advanced photocatalysts.

Another important class of materials developed from this precursor are porphyrin-modified siloxanes . By reacting amino-functionalized porphyrins like ATPP with siloxane moieties containing epoxy or carboxyl functional groups, new hybrid materials are formed. researchgate.netresearchgate.net These materials are of interest for applications in optoelectronics, such as in the fabrication of cool white LEDs, due to the preservation of the porphyrin's optical properties within the flexible and stable siloxane matrix. researchgate.netresearchgate.net

Furthermore, the electropolymerization of ATPP and its metal complexes leads to the formation of electro-conductive polymeric films . frontierspecialtychemicals.com These films, composed of poly[5-(4-aminophenyl)-10,15,20-triphenylporphyrin], exhibit interesting electrochemical properties and have potential applications in the development of chemical sensors and electrocatalytic systems. The fluorescence lifetime of such a polymer has been measured to be 15 ps, indicating a strong quenching of the porphyrin's first excited singlet state compared to the monomer, a property that can be exploited in various electronic devices.

In the realm of biomaterials, porphyrin-functionalized cellulose (B213188) nanocrystals have emerged as promising photobactericidal agents. By covalently attaching cationic porphyrins derived from aminophenyl precursors to the surface of cellulose nanocrystals, materials with potent antimicrobial activity have been developed. researchgate.netnih.govnih.gov These materials have demonstrated high efficacy in the photodynamic inactivation of various pathogenic bacteria, including multidrug-resistant strains. researchgate.netnih.gov For instance, a reduction of 93.7% in bacterial abundance was achieved with a cotton fabric functionalized with approximately 0.8 μmol cm⁻² of an ATPP-derived photosensitizer after 24 hours of white light exposure. nih.gov

The versatility of this compound as a building block for functional nanomaterials is further highlighted by its potential use in the synthesis of metal-organic frameworks (MOFs) . While direct use of this compound as a linker is less common, the porphyrins derived from it, such as ATPP, can be used to construct MOFs with unique catalytic and sensing properties. The amino group on the porphyrin can serve as a functional site within the MOF structure, enhancing its performance in applications like gas storage and catalysis.

Below is a table summarizing some of the key research findings related to the synthesis and properties of functional nanomaterials derived from this compound.

| Precursor/Monomer | Resulting Nanomaterial | Key Research Finding | Reported Yield/Efficiency | Reference |

|---|---|---|---|---|

| 5-(4-X-Phenyl)dipyrromethanes | Asymmetrically Substituted Porphyrins | Dipyrromethane approach provides higher yields for AB3-porphyrins compared to mixed aldehyde condensation. | 12-14% for -OCH3 and -F substituted porphyrins | nih.gov |

| Dipyrromethanes and Aldehydes | ABAB-type Porphyrins | Acid-catalyzed condensation followed by oxidation yields asymmetrically substituted porphyrins. | 10-42% | porphychem.com |

| 5-(4-aminophenyl)-10,15,20-triphenylporphyrin (ATPP) | Porphyrin-Modified Siloxanes | Preservation of the optical properties of the porphyrin chromophore in the siloxane matrix. | Not specified | researchgate.netresearchgate.net |

| 5-(4-aminophenyl)-10,15,20-triphenylporphyrin (ATPP) | Electro-conductive Polymeric Film | The polymer exhibits a fluorescence lifetime of 15 ps, indicating strong quenching of the excited state. | Not specified | |

| ATPP-derived Cationic Porphyrin | Porphyrin-Functionalized Cellulose Fabric | Demonstrated photobactericidal effect against bacteria. | ~1.2 log reduction (93.7%) in bacterial abundance | nih.gov |

| 5-(4-nitrophenyl)-10,15,20-triphenyl porphyrin | 5-(4-aminophenyl)-10,15,20-triphenylporphyrin | Tin(II) chloride-mediated reduction of the nitro group. | Not specified | nih.gov |

Q & A

Q. What steps are critical for reproducing literature yields in porphyrin synthesis using this dipyrromethane?

- Methodological Answer : Key factors include:

- Precursor Purity : Ensure >95% purity via recrystallization (hexane:EtOAc).

- Reaction Time : Extended reflux (24–48 h) for acetamido deprotection in ethanol/HCl .

- Catalyst Choice : Use BF₃·OEt₂ or Sc(OTf)₃ to enhance cyclization efficiency .

Applications in Supramolecular Chemistry

Q. How is this compound utilized in designing BODIPY analogs or carborane-containing porphyrins?

- Methodological Answer : The amino group anchors carborane clusters (e.g., 3,5-(2-methyl-o-carboran-1-yl)methyl) via Sonogashira coupling, enabling neutron capture therapy applications. For BODIPY synthesis, formylation at the 1-position followed by BF₂ chelation produces fluorescent dyes with λem ~500–600 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.